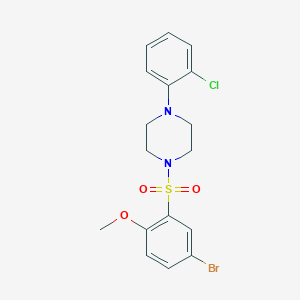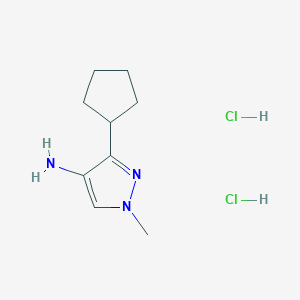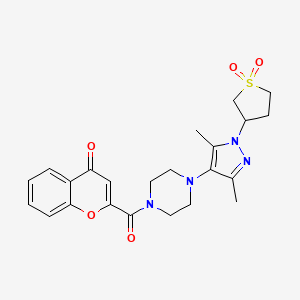![molecular formula C24H22N2O2 B2706243 2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941933-74-0](/img/structure/B2706243.png)
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a biphenyl moiety
作用機序
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as a positive allosteric modulator of the sigma-1 receptor . This means that it binds to the sigma-1 receptor and enhances its response to endogenous ligands .
Biochemical Pathways
The sigma-1 receptor, the primary target of 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, is involved in various biochemical pathways. It plays a role in calcium signaling at the endoplasmic reticulum, which is crucial for various cellular functions .
Result of Action
The modulation of the sigma-1 receptor by 2-([1,1’-biphenyl]-4-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can result in various molecular and cellular effects. For instance, it can enhance calcium signaling in the cell, which can affect numerous cellular processes .
生化学分析
Biochemical Properties
The compound interacts with the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum that modulates ion channels and regulates intracellular calcium signaling . The sigma-1 receptor is implicated in various cellular functions, including cell differentiation, survival, and synaptic plasticity .
Cellular Effects
In cellular processes, the compound has been shown to modulate the activity of the sigma-1 receptor, thereby influencing various cellular functions. It has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound acts as a positive allosteric modulator of the sigma-1 receptor This means it binds to the sigma-1 receptor and enhances its activity
準備方法
The synthesis of 2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the alkylation of a pyrrolidinone derivative with a biphenyl acetamide precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium phosphate monohydrate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反応の分析
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
類似化合物との比較
2-{[1,1'-biphenyl]-4-yl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be compared with similar compounds such as:
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide: This compound has a similar pyrrolidinone ring but differs in its side chain structure.
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide: This compound includes a chloro substituent, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(16-18-11-13-20(14-12-18)19-6-2-1-3-7-19)25-21-8-4-9-22(17-21)26-15-5-10-24(26)28/h1-4,6-9,11-14,17H,5,10,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRXZTVGGFFCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-BROMO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2706161.png)
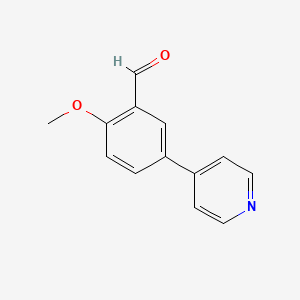
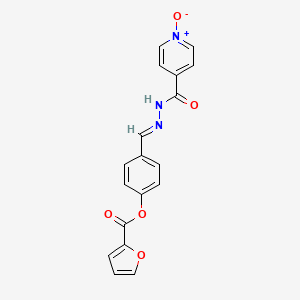
![3-((4-Bromobenzyl)thio)-6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2706165.png)
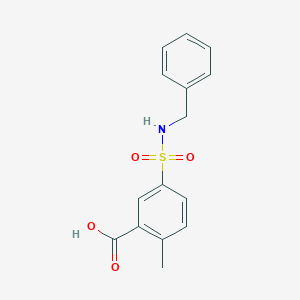
![3-ethyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2706170.png)
![4-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2706171.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2706172.png)
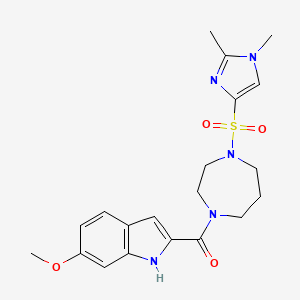
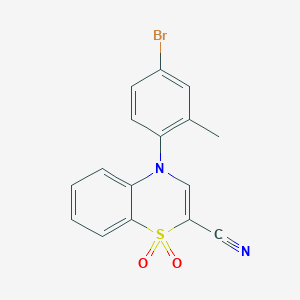
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2706177.png)
